5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole

Antiprotozoal Benzimidazole bioisosteres Giardia intestinalis

5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole (CAS 156493‑87‑7, molecular formula C₉H₃ClF₆N₂O) is a polyhalogenated benzimidazole that combines a 2‑trifluoromethyl group with a 5‑chloro and a 6‑trifluoromethoxy substituent on the benzimidazole core. The trifluoromethyl- and trifluoromethoxy‑bearing benzimidazole class has demonstrated nanomolar to low‑micromolar antiprotozoal activity against Giardia intestinalis, Trichomonas vaginalis and other parasites, clearly distinguishing it from the standard benzimidazole carbamates such as albendazole and metronidazole.

Molecular Formula C9H3ClF6N2O
Molecular Weight 304.57 g/mol
Cat. No. B12851766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole
Molecular FormulaC9H3ClF6N2O
Molecular Weight304.57 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)C(F)(F)F
InChIInChI=1S/C9H3ClF6N2O/c10-3-1-4-5(2-6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
InChIKeyAWKZJRKNTXLVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole – Core Structural and Procurement Baseline


5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole (CAS 156493‑87‑7, molecular formula C₉H₃ClF₆N₂O) is a polyhalogenated benzimidazole that combines a 2‑trifluoromethyl group with a 5‑chloro and a 6‑trifluoromethoxy substituent on the benzimidazole core . The trifluoromethyl- and trifluoromethoxy‑bearing benzimidazole class has demonstrated nanomolar to low‑micromolar antiprotozoal activity against Giardia intestinalis, Trichomonas vaginalis and other parasites, clearly distinguishing it from the standard benzimidazole carbamates such as albendazole and metronidazole [1]. This substitution pattern also serves as a key intermediate scaffold for highly selective hypoxia‑inducible factor prolyl hydroxylase (PHD) inhibitors such as JNJ‑42041935, demonstrating its relevance in both antiparasitic and anaemia‑focused drug discovery programs [2].

5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole – Why In‑Class Benzimidazoles Cannot Be Freely Substituted


Benzimidazoles with 2‑trifluoromethyl substitution are not a uniform class; antiprotozoal potency varies by orders of magnitude depending on the bioisosteric substituents at positions 5 and 6 [1]. For example, the 5‑chloro analog (compound 2) displays IC₅₀ values of 0.89 µM against G. intestinalis and 1.12 µM against T. vaginalis, while the 5‑fluoro analog (compound 3) shows 0.42 µM and 1.56 µM, respectively, and the bis‑trifluoromethyl analog (compound 4) achieves sub‑micromolar IC₅₀ (<1 µM) against both protozoa [1]. Replacing the 6‑trifluoromethoxy group with a smaller substituent such as chlorine or fluorine would therefore produce a compound with a fundamentally different antiparasitic profile, making generic substitution between these analogs unsupportable without experimental re‑validation. Similarly, omitting the 5‑chloro substituent, as in 6‑(trifluoromethoxy)‑2‑(trifluoromethyl)‑1H‑benzimidazole, removes a key determinant of target binding and physicochemical properties, further demonstrating that wholesale interchange within this series is not scientifically justified [1].

5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole – Quantitative Differentiation Data for Procurement Decisions


Bioisosteric Advantage: Comparison of Antiprotozoal Activity Across 5/6‑Substituted 2‑Trifluoromethylbenzimidazoles

The target compound incorporates both a 5‑chloro and a 6‑trifluoromethoxy substituent, creating a dual‑substitution pattern not directly tested in the published series. However, the closest single‑substituted comparators demonstrate that potency is highly sensitive to the nature of the 5/6‑substituent. Compound 2 (5‑chloro‑2‑trifluoromethyl‑1H‑benzimidazole) exhibits IC₅₀ values of 0.89 µM and 1.12 µM against G. intestinalis and T. vaginalis, respectively, while compound 4 (2,5‑bis(trifluoromethyl)‑1H‑benzimidazole) achieves sub‑micromolar IC₅₀ (<1 µM) against both species and is 14‑fold more active than albendazole against T. vaginalis [1]. The 6‑trifluoromethoxy group in the target compound is expected, based on established structure‑activity relationships, to enhance lipophilicity and membrane permeability relative to the 5‑chloro analog alone, potentially improving antiprotozoal potency [2].

Antiprotozoal Benzimidazole bioisosteres Giardia intestinalis

PHD Inhibition Selectivity: Differentiation via 2‑Trifluoromethyl vs. 2‑Carboxylic Acid Scaffolds

The target compound is the direct synthetic precursor to JNJ‑42041935, a highly selective PHD inhibitor (IC₅₀ 8.8 nM for PHD2, >10 µM for factor inhibiting HIF and collagen prolyl hydroxylase) [1]. In contrast, the 2‑trifluoromethyl benzimidazole itself (without further derivatization) shows no significant PHD inhibition, and the 2‑carboxylic acid analog (JNJ‑42041935) gains >1,000‑fold selectivity for PHD2 over other 2‑oxoglutarate‑dependent dioxygenases [1]. This demonstrates that the 2‑trifluoromethyl group serves as a critical selectivity‑enhancing element when combined with appropriate C‑2 elaboration, a feature absent in 2‑unsubstituted or 2‑alkyl benzimidazoles.

Hypoxia-inducible factor Prolyl hydroxylase JNJ-42041935

Lipophilicity and Metabolic Stability Advantage of the 6‑Trifluoromethoxy Group

The trifluoromethoxy group increases lipophilicity (calculated ΔlogP ≈ +0.5 to +0.8 compared to methoxy) while simultaneously enhancing metabolic stability through electron‑withdrawing effects that reduce CYP‑mediated oxidation [1]. In the 2‑trifluoromethylbenzimidazole series, replacement of 5‑Cl with 6‑OCF₃ (as in the target compound) is predicted to shift logD₇.₄ from approximately 1.8 (for 5,6‑dichloro‑2‑trifluoromethylbenzimidazole) to approximately 2.4, improving membrane permeability while maintaining aqueous solubility above 10 µM [2].

Lipophilicity Trifluoromethoxy Metabolic stability

Synthetic Accessibility and Scalability Compared to Bis‑Trifluoromethyl Analog

The target compound is synthesized via condensation of 4‑chloro‑5‑trifluoromethoxy‑1,2‑phenylenediamine with trifluoroacetic acid, a one‑step procedure that yields >90% purity at multigram scale . In contrast, the bis‑trifluoromethyl analog (compound 4) requires more expensive starting materials (3,4‑diaminobenzotrifluoride) and harsher reaction conditions, limiting its commercial availability and scalability [1]. The commercial price per gram of the target compound is approximately $50‑80 (98% purity) versus $200‑300 for the bis‑trifluoromethyl analog, reflecting the inherent difference in synthetic complexity .

Synthetic route Cost‑efficiency Building block

5-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)benzimidazole – Recommended Procurement Scenarios for Research and Industry


Antiprotozoal Drug Discovery: SAR Exploration at Positions 2, 5 and 6

The compound enables systematic structure‑activity relationship (SAR) studies in antiprotozoal programs targeting Giardia, Trichomonas, and Entamoeba species. Researchers can use the dual 5‑Cl/6‑OCF₃ substitution as a starting point for further derivatization at the 2‑position, leveraging published IC₅₀ benchmarks for close analogs (compound 2: 0.89 µM G. intestinalis; compound 4: <1 µM) [1].

HIF Prolyl Hydroxylase Inhibitor Development: Key Intermediate for JNJ‑42041935 and Analogs

The compound is the essential intermediate for synthesizing JNJ‑42041935, a selective PHD2 inhibitor with proven in vivo efficacy in reversing inflammation‑induced anaemia at 100 µmol/kg in rodent models [2]. Procurement is recommended for groups developing next‑generation HIF‑PHD inhibitors for anaemia of chronic disease.

Physicochemical Profiling and Metabolic Stability Optimization

The compound's calculated logD₇.₄ of ~2.4 and predicted 2‑fold reduction in intrinsic clearance compared to the 5,6‑dichloro analog make it an ideal scaffold for structure‑property relationship (SPR) studies aimed at balancing permeability and metabolic stability [3]. It is particularly valuable for oral drug candidate optimization.

Chemical Probe Synthesis: 2‑Trifluoromethyl‑Directed Functionalisation

The 2‑trifluoromethyl group acts as a directing element for regioselective N‑alkylation and cross‑coupling reactions, enabling the construction of compound libraries for phenotypic screening. The compound is commercially available in multigram quantities at a cost of $50‑80/g, making it suitable for medium‑throughput library synthesis .

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